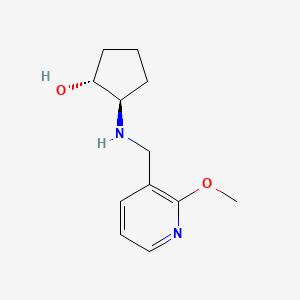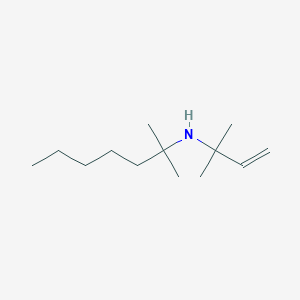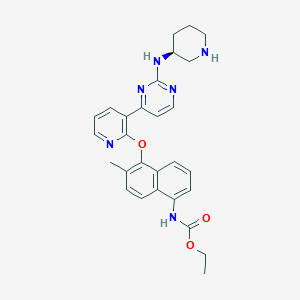![molecular formula C17H14FN3O2S B13362293 7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13362293.png)
7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that features a unique fusion of pyrido, thiazolo, and pyrimidinone rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-amino-2-thiouracil with 3-(4-fluorophenyl)-1-(4-bromophenyl)-2-propen-1-one in dimethylformamide (DMF) under reflux conditions . This is followed by cyclization and further functionalization to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of safer solvents and reagents, and the optimization of reaction conditions to minimize waste, are likely to be applied in scaling up the synthesis for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Applications De Recherche Scientifique
7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in CDK inhibition.
Thiazolo[3,2-a]pyrimidine: Shares structural similarities and exhibits various biological activities, including antibacterial and antidiabetic properties.
Uniqueness
7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific fusion of pyrido, thiazolo, and pyrimidinone rings, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer drug development.
Propriétés
Formule moléculaire |
C17H14FN3O2S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
11-(4-fluorobenzoyl)-6-methyl-4-thia-2,7,11-triazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one |
InChI |
InChI=1S/C17H14FN3O2S/c1-10-9-24-17-19-14-6-7-20(8-13(14)16(23)21(10)17)15(22)11-2-4-12(18)5-3-11/h2-5,9H,6-8H2,1H3 |
Clé InChI |
IAMJHKZPNXPBLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC2=NC3=C(CN(CC3)C(=O)C4=CC=C(C=C4)F)C(=O)N12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362224.png)
![N-(2-Methylbenzo[d]thiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13362237.png)


![6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362243.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362248.png)
![N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362249.png)

![3-[2-(Benzyloxy)-5-bromophenyl]acrylamide](/img/structure/B13362260.png)
![2-hydroxy-4,6-dimethyl-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}pyridine-3-carboxamide](/img/structure/B13362267.png)
![methyl 3-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B13362280.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B13362296.png)
